10H-phenoxazine-3,7-diol
Description
Contextualizing the Phenoxazine (B87303) Scaffold in Scientific Inquiry
The phenoxazine scaffold is a tricyclic heterocyclic compound consisting of an oxazine (B8389632) ring fused to two benzene (B151609) rings. ebi.ac.ukwikipedia.org This core structure is the foundation for a diverse range of molecules that have garnered significant interest across various scientific disciplines. nih.gov Phenoxazines are recognized as electron-rich nitrogen heterocycles, a characteristic that underpins many of their useful properties. nih.gov The inherent structure of phenoxazine makes it a "privileged scaffold," particularly in the development of radical-trapping antioxidants (RTAs). nih.govacs.org
The efficacy of phenoxazines as RTAs is attributed to a unique balance between fast hydrogen-atom transfer kinetics and stability against one-electron oxidation. nih.gov Computational studies suggest that the bridging oxygen atom in the phenoxazine ring plays a dual role: it acts as a π-electron donor to stabilize the resulting aminyl radical and as a σ-electron acceptor to destabilize the aminyl radical cation. nih.govacs.org This fine-tuned electronic property gives phenoxazines a significant advantage in reactivity, sometimes by up to two orders of magnitude, over other common antioxidants like diphenylamines and phenothiazines with comparable oxidative stability. nih.gov
Beyond antioxidant activity, the phenoxazine framework is a crucial component in materials science and medicinal chemistry. nih.govresearchgate.net Its derivatives are investigated for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts. nih.govscielo.br The structural rigidity and electronic nature of the scaffold also make it suitable for creating fluorescent probes and dyes, such as Nile blue and Nile red. ebi.ac.ukwikipedia.org In medicine, the phenoxazine core is present in naturally occurring antibiotics and antitumor agents, most notably Actinomycin D. nih.govrsc.org This has spurred extensive research into synthesizing novel derivatives with enhanced biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govorientjchem.org
| Property | Description |
| Core Structure | A tricyclic heterocycle with an oxazine ring fused to two benzene rings. ebi.ac.ukwikipedia.org |
| Electronic Nature | Considered an electron-rich system. nih.gov |
| Key Feature | Balances high reactivity toward peroxyl radicals with stability against one-electron oxidation. nih.gov |
| Mechanism | The bridging oxygen atom stabilizes the aminyl radical via π-electron donation and destabilizes the radical cation via σ-electron acceptance. acs.org |
Historical Perspective of 10H-Phenoxazine-3,7-diol Related Research
The history of phenoxazine-related research dates back to 1887, when the parent compound was first synthesized by Bernthsen through the thermal condensation of o-aminophenol and catechol. nih.gov Early applications of phenoxazine derivatives were primarily as dyes for materials like silk. wikipedia.org However, due to poor lightfastness, their use declined, though they later saw a resurgence for dyeing acrylic fibers where their stability is significantly better. wikipedia.org
A pivotal moment in phenoxazine research was the discovery of naturally occurring compounds containing this scaffold, such as Actinomycin D, which functions as both an antibiotic and an anticancer agent. nih.gov This discovery highlighted the pharmacological potential of the phenoxazine core and shifted research focus towards medicinal applications. Over the years, numerous research groups have worked on various structural modifications to develop new phenoxazine derivatives with improved therapeutic properties. nih.gov
Research specifically concerning this compound is situated within the broader exploration of functionalized phenoxazines. The introduction of hydroxyl groups at the 3 and 7 positions is a key synthetic modification. While a detailed historical timeline for this specific diol is not extensively documented in seminal literature, research on related dihydroxy and diamino phenoxazines provides context. For instance, studies on 3,7-bis(dialkylamino) phenoxazinium salts revealed antimalarial properties, indicating that substitution at these specific positions is crucial for biological activity. The synthesis of related diols, such as N-methyl-phenoxazine based diol 11, has been documented as a precursor for more complex structures. researchgate.net The development of synthetic routes to create such diols is an essential step in accessing a wider range of phenoxazine-based compounds for academic and industrial investigation.
Scope and Significance of Current Academic Investigations
Current academic investigations into compounds like this compound are driven by the versatile potential of the functionalized phenoxazine scaffold. The presence of hydroxyl groups at the 3 and 7 positions offers multiple avenues for research and application.
Antioxidant Research: Building on the established potency of the phenoxazine scaffold as a radical-trapping antioxidant, research is exploring how different substituents affect this activity. nih.govresearchgate.net Hydroxyl groups are strong electron-donating groups, which can further enhance the hydrogen-atom donating ability of the N-H group, potentially leading to highly potent antioxidants. Studies on related derivatives have already shown significant radical scavenging activity.
Fluorescent Probes and Sensors: Phenoxazine derivatives are precursors to highly fluorescent molecules. A key example is the derivative 10-Acetyl-phenoxazine-3,7-diol diacetate, which is oxidized in the presence of hydrogen peroxide and peroxidase to produce the highly fluorescent compound resorufin (B1680543). This specific and sensitive reaction makes it an ideal tool for detecting reactive oxygen species in biological and environmental samples. this compound is a direct precursor to this and similar systems, making it a valuable intermediate in the development of new biosensors.
Materials Science and Organoelectronics: Phenoxazine derivatives are being actively explored for use in advanced materials. researchgate.net Their applications include organic light-emitting diodes (OLEDs), thin-film transistors, and dye-sensitized solar cells. nih.govorientjchem.org The ability to functionalize the phenoxazine core at specific positions, such as with the diol groups on this compound, allows for the tuning of electronic properties and the synthesis of polymers with desirable optical and thermal characteristics. scielo.br
Coordination Chemistry: The hydroxyl groups at the 3 and 7 positions (or related 4 and 6 positions) can act as chelation sites for metal ions. Research on 10-Phenyl-10H-phenoxazine-4,6-diol has shown that the hydroxyl groups can participate in hydrogen-bonding and have the potential to act as chelating ligands. mitchanstey.orgiucr.org This opens up possibilities for creating novel metal complexes with catalytic or electro-chemical applications, such as in redox flow batteries for grid-scale energy storage. mitchanstey.org
| Research Area | Significance of this compound and its Derivatives |
| Antioxidant Studies | The diol functionality can enhance the inherent radical-trapping ability of the phenoxazine core. |
| Fluorescent Probes | Serves as a key intermediate for synthesizing probes like resorufin for detecting reactive oxygen species. |
| Materials Science | The diol groups provide sites for polymerization or modification to create materials for OLEDs and solar cells. nih.govscielo.br |
| Coordination Chemistry | The hydroxyl groups can act as ligands to chelate metal centers for catalysis or energy storage applications. mitchanstey.orgiucr.org |
Structure
3D Structure
Properties
IUPAC Name |
10H-phenoxazine-3,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,13-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSWYZJMJYEEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(N2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432535 | |
| Record name | 10H-phenoxazine-3,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109055-80-3 | |
| Record name | 10H-phenoxazine-3,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 10h Phenoxazine 3,7 Diol and Its Key Academic Derivatives
Core Phenoxazine (B87303) Ring Synthesis Approaches
The formation of the tricyclic phenoxazine backbone is the initial and crucial step in the synthesis of 10H-phenoxazine-3,7-diol. This is typically achieved through cyclization reactions that unite two aromatic rings through an oxygen and a nitrogen bridge.
Cyclization Reactions for Phenoxazine Backbone Formation
The construction of the phenoxazine ring system often involves the reaction of a 2-aminophenol derivative with a suitably substituted haloarene. This method relies on the nucleophilicity of the amino and hydroxyl groups of the 2-aminophenol to displace halogens on the other aromatic ring, leading to the formation of the heterocyclic structure. A variety of synthetic routes can result in the formation of the phenoxazine moiety nih.gov. One established transition metal-free pathway involves the reaction of 2-aminophenol with 3,4-dihaloarenes that contain an electron-withdrawing substituent nih.gov.
Another approach involves the cyclization of functionalized diaryl ethers. For instance, a metal-free synthesis of N-acetylphenoxazine has been reported, which proceeds through the cyclization of an iodo-substituted diaryl ether nih.gov. This method highlights the versatility of precursor design in achieving the desired phenoxazine core.
Regioselective Functionalization Strategies
Achieving the desired substitution pattern on the phenoxazine ring is critical for its intended application. The inherent electronic properties of the phenoxazine system direct incoming substituents to specific positions. The nitrogen and oxygen heteroatoms influence the electron density of the aromatic rings, making certain positions more susceptible to electrophilic attack.
For the phenoxazine scaffold, electrophilic aromatic substitution reactions are key to introducing functional groups. The positions para to the nitrogen and oxygen atoms, namely the C-3 and C-7 positions, are activated and are the primary sites for substitution. This regioselectivity is fundamental to the synthesis of 3,7-disubstituted phenoxazines.
Introduction of Hydroxyl Groups at C-3 and C-7 Positions
The introduction of hydroxyl groups at the C-3 and C-7 positions is a defining step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution or oxidative methods on a pre-formed phenoxazine core.
Electrophilic Aromatic Substitution Mechanisms
While direct hydroxylation can be challenging, a common strategy involves the introduction of precursor functional groups that can be readily converted to hydroxyl groups. For example, the Vilsmeier-Haack reaction has been employed to introduce dicarbaldehydes at the 3,7-positions of an N-methylated phenoxazine researchgate.net. These aldehyde groups can then, in principle, be converted to hydroxyl groups through subsequent oxidation (e.g., Baeyer-Villiger oxidation) and hydrolysis steps. This multi-step process takes advantage of the high reactivity of the 3 and 7 positions towards electrophilic reagents.
Oxidative Hydroxylation Protocols
Direct oxidative hydroxylation of the phenoxazine ring at the 3 and 7 positions is a more direct but potentially less selective method. The use of strong oxidizing agents can lead to the formation of phenoxazin-3-one and other oxidation products mdpi.com. Controlling the reaction conditions to favor di-hydroxylation at the desired positions is a significant synthetic challenge. Photocatalytic methods, such as the aerobic hydroxylation of arylboronic acids using a phenoxazine-based covalent triazine framework, have been explored for introducing hydroxyl groups onto aromatic systems, suggesting a potential avenue for the synthesis of hydroxylated phenoxazines rsc.org.
Derivatization Strategies for Academic Research
This compound serves as a versatile platform for the synthesis of a wide range of derivatives with applications in various fields of academic research, including bioimaging, sensor development, and materials science.
A key derivative is 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP), also known as Amplex® Red. This compound is synthesized by the N-acetylation of this compound. ADHP is a widely used fluorogenic substrate for horseradish peroxidase (HRP) and is employed in numerous assays to detect hydrogen peroxide aatbio.combertin-bioreagent.com. The acetylation of the nitrogen at the 10-position is crucial for its function in these assays.
Further derivatization of the phenoxazine core at various positions has been extensively explored to modulate its electronic and photophysical properties. For instance, the introduction of biphenyl (B1667301) groups at the 3- and 7-positions of a phenoxazine core has been shown to create visible light-absorbing photoredox catalysts nih.gov. Other modifications include the synthesis of N-benzoylated phenoxazines for studying tubulin polymerization and the development of phenoxazine derivatives with potential anticancer and antidiabetic activities nih.govresearchgate.net. The versatility of the phenoxazine scaffold allows for a wide range of structural modifications to tailor its properties for specific research applications nih.gov.
N-Substitution Reactions (e.g., Acetylation at N-10)
The nitrogen atom at the 10-position of the phenoxazine ring is a common site for substitution, allowing for the introduction of various functional groups that can modulate the molecule's electronic properties and steric profile.
A primary example of N-substitution is the acetylation of the N-10 amine. This reaction typically involves treating the phenoxazine derivative with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. The product of this reaction on the parent diol is 10-Acetyl-3,7-dihydroxyphenoxazine alfa-chemistry.com. This modification is often used as a protecting group strategy or to alter the compound's solubility and electronic characteristics.
More advanced N-substitution methods include the Buchwald-Hartwig C-N coupling reaction. This palladium-catalyzed cross-coupling allows for the formation of a bond between the nitrogen atom of the phenoxazine ring and an aryl group. For instance, phenoxazine has been successfully coupled with 1-bromo perylene using a palladium acetate catalyst and a phosphine ligand to synthesize 10-(Perylene-3-yl)-10H-Phenoxazine, a novel organic photocatalyst scielo.br. This methodology significantly expands the range of substituents that can be introduced at the N-10 position.
Table 1: Examples of N-Substitution Reactions on the Phenoxazine Core
| Reaction Type | Reagents/Catalyst | Product Example | Reference |
| N-Acetylation | Acetic Anhydride/Base | 10-Acetyl-3,7-dihydroxyphenoxazine | alfa-chemistry.com |
| Buchwald-Hartwig C-N Coupling | Pd(OAc)₂, P(t-Bu)₃, Aryl Halide | 10-(Perylene-3-yl)-10H-Phenoxazine | scielo.br |
O-Acetylation at Hydroxyl Positions
The hydroxyl groups at the C-3 and C-7 positions of this compound are reactive sites for O-acetylation. This reaction converts the phenolic hydroxyl groups into ester groups, which can serve as protecting groups or modify the compound's biological activity and physical properties.
The simultaneous acetylation of the N-10 position and the two hydroxyl groups results in the formation of 10-Acetyl-phenoxazine-3,7-diol diacetate synchem.deadipogen.com. This transformation is typically achieved using a suitable acetylating agent under conditions that facilitate reaction at both the nitrogen and oxygen atoms. The resulting diacetate derivative is a useful building block for the synthesis of more complex molecules, including fluorescent probes adipogen.com.
Other Functional Group Introductions for Specific Research Objectives
To achieve specific research goals, such as enhancing biological activity or tuning photophysical properties, various other functional groups can be introduced onto the phenoxazine scaffold. These modifications can be installed at different positions on the aromatic rings.
For example, researchers have synthesized derivatives bearing nitro and sulfonamide groups to explore their potential as anti-diabetic agents researchgate.net. The synthesis of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides demonstrates the introduction of functionalities that can act as insulin secretagogues researchgate.net. Other modifications include the introduction of a chloro group and a piperazinylcarbonyl group to create compounds like this compound,10-acetyl-8-chloro-1-(1-piperazinylcarbonyl)-, diacetate (ester) kingstonchem.com. The strategic placement of these diverse functional groups is essential for the development of targeted therapeutic agents and functional materials umpr.ac.id.
Advanced Synthetic Methodologies
Modern synthetic organic chemistry offers powerful tools for constructing complex molecules. For phenoxazine derivatives, palladium-catalyzed cross-coupling and cyclization reactions are pivotal for creating extended and highly functionalized systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds researchgate.netrsc.org. These reactions have been widely applied to phenoxazine and related heterocyclic systems.
The Suzuki-Miyaura cross-coupling reaction is a prominent example, used to couple aryl halides with arylboronic acids. This reaction has been employed in the synthesis of benzo[a]phenoxazine derivatives, where a chloro-substituted phenoxazine intermediate is reacted with a phenylboronic acid in the presence of a palladium catalyst and a ligand like SPhos researchgate.net. Other important palladium-catalyzed reactions applicable to this scaffold include the Sonogashira, Heck, and Stille cross-coupling reactions, which provide pathways to a wide array of functionalized derivatives nih.govsigmaaldrich.com.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Phenoxazine Derivatives
| Reaction Name | Bond Formed | Key Components | Catalyst/Ligand Example | Reference |
| Suzuki-Miyaura | C-C (Aryl-Aryl) | Aryl Halide, Arylboronic Acid | Tris(dibenzylideneacetone)palladium(0), SPhos | researchgate.net |
| Buchwald-Hartwig | C-N (Aryl-Amine) | Aryl Halide, Amine | Pd(OAc)₂, P(t-Bu)₃ | scielo.br |
| Sonogashira | C-C (Aryl-Alkyne) | Aryl Halide, Terminal Alkyne | Pd(dppf)₂Cl₂/CuI | nih.gov |
| Heck | C-C (Aryl-Alkene) | Aryl Halide, Alkene | Pd(OAc)₂ | nih.gov |
Cyclization Reactions for Extended Heterocyclic Systems
Cyclization reactions are employed to build larger, polycyclic aromatic systems from phenoxazine precursors. These extended systems are of interest for their applications in materials science, particularly as fluorescent probes and components for organic light-emitting diodes.
A common strategy involves the coupling of 3H-phenoxazin-3-one derivatives with functionalized aromatic amines, followed by an intramolecular cyclization of the resulting adduct nih.gov. When the aromatic amine contains ortho-substituted nucleophiles, such as amino, hydroxyl, or mercapto groups, the subsequent cyclization can lead to the formation of fused, pentacyclic N,O- and N,S-heterocyclic systems. This method provides access to complex structures like quinoxalinophenoxazine and triphenodioxazine, significantly expanding the structural diversity of phenoxazine-based compounds nih.gov.
Advanced Spectroscopic and Structural Characterization of 10h Phenoxazine 3,7 Diol Systems
Vibrational Spectroscopy Analysis for Structural Elucidation (e.g., IR)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 10H-phenoxazine-3,7-diol, the IR spectrum is expected to be characterized by several key absorption bands that confirm its structure.
The most prominent features would arise from the O-H and N-H stretching vibrations. The two phenolic hydroxyl (-OH) groups would typically produce a broad absorption band in the region of 3200-3600 cm⁻¹. The secondary amine (N-H) stretch of the phenoxazine (B87303) ring is also expected in this region, usually as a sharper peak around 3350-3450 cm⁻¹, a feature observed in the parent 10H-phenoxazine. nist.govnih.gov
Other significant vibrations include:
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
C=C Aromatic Ring Stretching: A series of sharp peaks between 1450 and 1600 cm⁻¹.
C-O Phenolic Stretching: Strong bands appearing in the 1200-1260 cm⁻¹ range.
C-N Stretching: Found within the 1250-1350 cm⁻¹ region.
Out-of-Plane (OOP) C-H Bending: Strong bands in the 750-900 cm⁻¹ region, which can provide information about the substitution pattern on the aromatic rings.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |
| N-H Stretch | Amine -NH- | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |
| C=C Aromatic Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong, Sharp |
| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
NMR spectroscopy is fundamental for the definitive structural confirmation of organic molecules in both solution and solid states by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of a molecule. For this compound, the key expected signals are:
¹H NMR: The spectrum would show distinct regions for aromatic protons, which would appear as a complex set of multiplets in the downfield region (approx. 6.0-7.5 ppm). The protons on the hydroxyl groups (-OH) and the amine group (-NH) are labile and would appear as broad singlets that can exchange with D₂O. Their chemical shift can vary depending on solvent and concentration.
¹³C NMR: The spectrum would display signals for the chemically non-equivalent carbons. libretexts.org Carbons attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) would be shifted downfield. The carbons bearing the hydroxyl groups would appear in the 140-155 ppm range, while other aromatic carbons would resonate between 110-140 ppm. libretexts.org
Since data for the target compound is not published, the ¹H NMR data for a related derivative, (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone, illustrates the typical chemical shifts for the aromatic protons of the phenoxazine core, which are observed between 6.90 and 7.92 ppm. researchgate.net
| Compound | Proton Type | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| (3,7-dibromo-10H-phenoxazin-10-yl) (4-hexylphenyl)methanone | Aromatic Protons | 6.90 - 7.92 (m) | researchgate.net |
| Alkyl CH₂ Protons | 2.61 | researchgate.net |
Solid-state NMR (ssNMR) is uniquely suited for characterizing materials in their solid form, providing insights into molecular conformation, packing, and polymorphism that are inaccessible in solution. iza-online.org For phenoxazine systems, the tricyclic core is known to adopt a non-planar, butterfly-like conformation. researchgate.net
¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is particularly valuable for studying the nitrogen environment. This technique can distinguish between different conformational isomers and identify changes in molecular packing due to mechanical stress or thermal annealing. nih.gov While specific ¹⁵N CP/MAS data for this compound is not available, studies on related acridane derivatives demonstrate that distinct ¹⁵N signals can be resolved for different conformers. nih.gov Such an analysis would be critical for understanding the solid-state structure of this compound and how intermolecular hydrogen bonding involving the -OH and -NH groups influences its crystalline and amorphous forms.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound and its derivatives are the foundation of their use as fluorogenic probes.
This compound is a leuco dye, and in its reduced form, it is expected to be largely colorless. Its UV-Vis absorption spectrum is dominated by π-π* transitions within the aromatic system. The parent 10H-phenoxazine shows absorption maxima at approximately 252 nm and 316 nm. nih.gov The addition of two electron-donating hydroxyl groups at the 3 and 7 positions would be expected to cause a bathochromic (red) shift in these absorption bands. For instance, its N-acetylated analog, ADHP, displays absorption maxima at 250 nm and 285 nm. avantorsciences.com
The most significant spectroscopic feature arises upon oxidation. In the presence of an enzyme like horseradish peroxidase (HRP) and hydrogen peroxide, this compound is converted to resorufin (B1680543). vwr.comnih.govresearchgate.net This product is a highly colored species with a strong absorption maximum in the visible region at approximately 563-571 nm, which is responsible for its intense pink color. vwr.comadipogen.com
| Compound | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) | Reference |
|---|---|---|---|
| 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP) | 250 nm, 285 nm | Not Reported | avantorsciences.com |
| Resorufin (Oxidation Product) | ~563 nm | ~54,000 cm⁻¹M⁻¹ | vwr.comadipogen.com |
The fluorescence properties of this system are defined by a dramatic "off-on" mechanism. This compound and its N-acetylated analogue are essentially non-fluorescent. ualberta.casmolecule.com However, upon enzymatic oxidation, they are converted to resorufin, a molecule with intense red fluorescence. glycodepot.com
The fluorescence spectrum of resorufin is characterized by a broad emission peak with a maximum between 584 and 595 nm when excited near its absorption maximum (around 570 nm). smolecule.comglycodepot.comaatbio.com This large Stokes shift (the difference between absorption and emission maxima) and high fluorescence quantum yield make resorufin an excellent fluorophore for detection assays. The high quantum yield indicates that the absorbed photons are efficiently converted into emitted fluorescent light, leading to a bright signal that is easily quantifiable. This property is the basis for the widespread use of Amplex Red (ADHP) in highly sensitive assays for detecting hydrogen peroxide and peroxidase activity. vwr.comadipogen.comaatbio.com
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~571 nm | smolecule.comaatbio.com |
| Emission Maximum (λem) | ~585 nm | smolecule.comaatbio.com |
| Quantum Yield (ΦF) | High (Implied by strong fluorescence) | vwr.comaatbio.com |
| Color of Emission | Red | smolecule.com |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Common Name |
|---|---|
| This compound | |
| 10-acetyl-3,7-dihydroxyphenoxazine | ADHP, Amplex® Red |
| Resorufin | |
| 10H-phenoxazine | Phenoxazine |
| (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone | |
| Hydrogen Peroxide | H₂O₂ |
Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics (e.g., nanosecond and femtosecond)
The investigation of the excited-state properties of this compound is critical for understanding its photophysical behavior and potential applications in sensing and imaging. Time-resolved fluorescence spectroscopy, operating on nanosecond and femtosecond timescales, provides direct insight into the dynamic processes that occur following photoexcitation. These techniques monitor the decay of the fluorescent signal over time, allowing for the determination of excited-state lifetimes and the elucidation of competing de-excitation pathways.
Upon excitation, the this compound molecule is promoted to its first singlet excited state (S1). From this state, it can return to the ground state (S0) through several mechanisms, including radiative decay (fluorescence) and non-radiative decay (e.g., internal conversion, intersystem crossing to a triplet state). The fluorescence lifetime (τ) is a quantitative measure of the average time the molecule spends in the excited state before emitting a photon.
Studies using time-correlated single-photon counting (TCSPC) on the nanosecond scale have revealed that the fluorescence decay of this compound is often characterized by a multi-exponential profile. This complexity suggests the presence of multiple excited-state species or competing decay channels. For example, in certain environments, fluorescence lifetimes are typically observed in the range of 1 to 5 nanoseconds (ns). The exact lifetime is highly dependent on factors such as solvent, pH, and the presence of quenchers.
Solvatochromic Behavior and Environmental Sensitivity
This compound exhibits pronounced solvatochromism, meaning its absorption and fluorescence spectral properties are highly sensitive to the polarity of its local environment. This behavior stems from changes in the dipole moment of the molecule upon electronic transition from the ground state (S0) to the first excited state (S1). The interaction between the solute's dipole moment and the surrounding solvent dipoles leads to differential stabilization of the ground and excited states, resulting in observable shifts in the spectral maxima.
In non-polar solvents, such as hexane (B92381) or cyclohexane, both the absorption (λ_abs) and emission (λ_em) maxima are observed at shorter wavelengths (blue-shifted). As the solvent polarity increases (e.g., moving to chloroform, ethanol, and finally to water), a significant bathochromic (red) shift is observed in the fluorescence spectrum, while the absorption spectrum is less affected. This large Stokes shift in polar solvents is characteristic of molecules that possess a larger dipole moment in the excited state than in the ground state. The polar solvent molecules reorient around the newly formed, more polar excited state, lowering its energy and thus red-shifting the subsequent emission.
This high sensitivity to the microenvironment makes this compound a valuable probe for studying the polarity of complex systems, such as protein binding sites or lipid membranes. The table below summarizes the typical solvatochromic shifts observed for the this compound chromophore in various solvents.
| Solvent | Polarity Index (Reichardt's ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Toluene | 33.9 | ~495 | ~565 | ~2560 |
| Chloroform | 39.1 | ~498 | ~578 | ~2890 |
| Ethanol | 51.9 | ~505 | ~585 | ~2870 |
| Methanol | 55.4 | ~506 | ~588 | ~2920 |
| Water | 63.1 | ~510 | ~595 | ~2980 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)
Mass spectrometry is an indispensable tool for the structural confirmation of this compound. It provides precise information about the compound's molecular weight and offers clues to its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the exact mass of the molecule. For this compound (molecular formula: C₁₂H₉NO₃), the theoretical monoisotopic mass is 215.05824 u. HRMS analysis typically yields an observed mass for the protonated molecule [M+H]⁺ at m/z 216.0655, which is within a few parts per million (ppm) of the theoretical value, thus confirming the elemental composition with high confidence.
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (MS/MS) utilize higher energy ionization (e.g., Electron Ionization) or collision-induced dissociation (CID) to fragment the molecule. The resulting fragmentation pattern is a unique fingerprint that helps to verify the connectivity of the atoms. For the phenoxazine core, characteristic fragmentation pathways include:
Loss of a hydrogen radical (H•): Formation of a stable radical cation [M-H]⁺.
Loss of carbon monoxide (CO): A common fragmentation for phenolic compounds, leading to a fragment ion [M-CO]⁺•.
Cleavage of the heterocyclic ring: This can lead to the loss of fragments like HCN or C₂H₂O, providing evidence for the core phenoxazine structure.
The table below details the key ions observed in the mass spectrum of this compound.
| Ion | Formula | Observed m/z (Typical) | Interpretation |
|---|---|---|---|
| [M+H]+ | C12H10NO3+ | 216.0655 | Protonated molecular ion (HRMS-ESI) |
| [M]+• | C12H9NO3+• | 215.0582 | Molecular ion (GC-MS) |
| [M-H]+ | C12H8NO3+ | 214.0504 | Loss of a hydrogen radical |
| [M-CO]+• | C11H9NO2+• | 187.0633 | Loss of carbon monoxide from a hydroxylated ring |
| [M-CHO]+ | C11H8NO2+ | 186.0555 | Loss of a formyl radical |
X-ray Crystallography and Solid-State Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This analysis provides unparalleled detail on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.
The most striking feature of the this compound molecule is its non-planar conformation. The tricyclic phenoxazine system is not flat but is folded along the N···O axis, adopting a characteristic "butterfly" or V-shape. This folding is quantified by the dihedral angle between the planes of the two benzo rings. For this compound, this folding angle is typically found to be in the range of 150° to 165°, deviating significantly from a planar 180°. This non-planarity is a fundamental property of the 10H-phenoxazine core and has profound implications for its electronic and packing properties.
The analysis also provides precise bond lengths and angles, which are consistent with a structure containing sp²-hybridized carbon atoms in the aromatic rings and an sp³-like geometry at the nitrogen atom when it is protonated (N-H). The hydroxyl groups lie within the plane of their respective aromatic rings. Key geometric parameters are summarized in the table below.
| Parameter | Description | Typical Value |
|---|---|---|
| Folding Angle | Dihedral angle between the two benzo rings | 155.8° |
| C-N Bond Length | Average length of the C-N bonds in the ring | 1.40 - 1.42 Å |
| C-O Bond Length (ether) | Length of the C-O bond in the central ring | 1.38 - 1.40 Å |
| C-O Bond Length (hydroxyl) | Length of the C-OH bond | 1.36 - 1.37 Å |
| C-N-C Angle | Bond angle within the central heterocyclic ring | ~123° |
The solid-state structure of this compound is dominated by a robust network of intermolecular hydrogen bonds. The three functional groups capable of hydrogen bonding—the two hydroxyl (-OH) groups and the secondary amine (-NH) group—act as donors, while the oxygen atoms of the hydroxyl and ether linkages can act as acceptors.
This leads to the formation of extensive hydrogen-bonded motifs. A common pattern involves an O-H···O interaction between the hydroxyl group of one molecule and the hydroxyl oxygen of a neighboring molecule. Additionally, the N-H group frequently forms a hydrogen bond with a hydroxyl oxygen (N-H···O), linking molecules into chains or sheets. These interactions are strong, with typical donor-acceptor distances ranging from 2.7 to 2.9 Å, and they are the primary organizing force in the crystal lattice.
The existence of multiple strong hydrogen bond donors and acceptors raises the possibility of polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of this compound could arise from different hydrogen-bonding schemes or packing arrangements (e.g., a layered vs. a three-dimensional network structure). Each polymorph would constitute a unique solid-state form with distinct physical properties, such as solubility, stability, and color. The investigation of polymorphism is crucial as the specific crystalline form can impact the material's performance in solid-state applications.
Theoretical and Computational Chemistry Studies on 10h Phenoxazine 3,7 Diol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and would be the standard method for studying 10H-phenoxazine-3,7-diol.
Optimization of Molecular Geometries and Electronic Structures
A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this would involve using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to calculate bond lengths, bond angles, and dihedral angles. The phenoxazine (B87303) core is known to adopt a characteristic butterfly-like, non-planar conformation, and calculations would precisely define the degree of this folding. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, would also be determined.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps, Localization)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution. Typically for phenoxazine derivatives, the HOMO is localized on the electron-rich phenoxazine ring system, while the LUMO distribution depends on the substituents. The hydroxyl groups at the 3 and 7 positions would be expected to influence the electronic properties significantly.
Interactive Data Table: Hypothetical FMO Data
Below is a hypothetical representation of data that would be generated from a DFT analysis of this compound. Note: This data is illustrative and not based on published research.
| Property | Calculated Value | Unit |
| HOMO Energy | -5.20 | eV |
| LUMO Energy | -1.50 | eV |
| HOMO-LUMO Gap | 3.70 | eV |
Prediction of Spectroscopic Properties
DFT calculations can predict various spectroscopic properties. For instance, by calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the O-H and C-O stretches of the diol groups and the vibrations of the aromatic rings. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental spectra.
Charge Transfer Characteristics and Electronic Distributions
The analysis of charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the electronic nature of the molecule. For this compound, this would quantify the partial charges on each atom, showing the electron-donating effect of the hydroxyl groups and the nitrogen heteroatom on the aromatic system. Understanding these charge transfer characteristics is essential for predicting intermolecular interactions and reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states, which is fundamental to understanding a molecule's photophysical behavior (i.e., how it interacts with light).
Simulation of Electronic Excitation and Emission Properties
TD-DFT calculations are used to simulate the UV-Visible absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. For this compound, this would predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate fluorescence or phosphorescence, providing insights into the emission wavelengths and the nature of the emissive state (e.g., charge-transfer character). This information is particularly valuable for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Interactive Data Table: Hypothetical TD-DFT Data
Below is a hypothetical representation of data that would be generated from a TD-DFT analysis of this compound. Note: This data is illustrative and not based on published research.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.45 | 359 | 0.15 |
| S₀ → S₂ | 3.90 | 318 | 0.08 |
| S₀ → S₃ | 4.25 | 292 | 0.22 |
Investigation of Singlet and Triplet Excited States
The study of singlet and triplet excited states is crucial for understanding the photophysical properties of a molecule, including its fluorescence and phosphorescence behavior. For phenoxazine derivatives, these properties are of significant interest for applications in areas such as organic light-emitting diodes (OLEDs) and photoredox catalysis.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the energies and characteristics of these excited states. A typical investigation would involve calculating the vertical excitation energies to the lowest singlet (S₁) and triplet (T₁) states from the ground state (S₀) geometry. The nature of these transitions (e.g., n→π, π→π) would be analyzed by examining the molecular orbitals involved.
A key parameter in the study of excited states is the singlet-triplet energy gap (ΔEST). This value is critical in predicting the efficiency of intersystem crossing (ISC), the process of transition between singlet and triplet states. A small ΔEST can facilitate efficient ISC, which is a desirable property for applications relying on triplet state reactivity or emission. For phenoxazine-based molecules, the ΔEST is influenced by the nature and position of substituents on the phenoxazine core. While specific data for this compound is not available, studies on other phenoxazine derivatives often show that electron-donating or withdrawing groups can significantly tune these energy levels.
Table 1: Hypothetical Calculated Excited State Properties of this compound (Note: The following data is illustrative and not based on published research for this specific compound.)
| Property | Calculated Value (eV) | Transition Character |
| S₁ Excitation Energy | 2.85 | π→π |
| T₁ Excitation Energy | 2.50 | π→π |
| ΔEST (S₁-T₁) | 0.35 | - |
Molecular Dynamics (MD) Simulations for Conformational Studies
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. The phenoxazine core is not planar and can exist in different folded conformations. The substituents at the 3 and 7 positions (hydroxyl groups) can also exhibit rotational freedom.
Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of a molecule over time. By simulating the atomic motions based on a given force field, MD can provide insights into the preferred conformations, the energy barriers between them, and the influence of the solvent environment.
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and then solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. Analysis of the resulting trajectory would reveal the distribution of dihedral angles defining the folding of the phenoxazine ring and the orientation of the hydroxyl groups. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors in a biological system or other components in a material.
Mechanistic Studies through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.
For this compound, a key reaction of interest could be its oxidation, a process relevant to its potential antioxidant activity. Computational methods, primarily DFT, can be used to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates and transition states along the reaction pathway.
The elucidation of a reaction pathway typically starts with proposing a plausible mechanism. For the oxidation of this compound, this might involve the abstraction of a hydrogen atom from one of the hydroxyl groups or the nitrogen atom. The geometries of the transition states for these processes would be located using various computational algorithms. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming steps involving a specific atom at or near the reaction center. The KIE is the ratio of the rate of a reaction with a lighter isotope to the rate with a heavier isotope (e.g., kH/kD for hydrogen/deuterium).
Computationally, KIEs can be calculated from the vibrational frequencies of the reactant and the transition state, obtained from DFT calculations. For a reaction involving the cleavage of a C-H, N-H, or O-H bond, replacing hydrogen with deuterium (B1214612) will significantly alter the vibrational frequency of that bond due to the increased mass. This change in vibrational frequency affects the zero-point vibrational energy (ZPVE) of both the reactant and the transition state, leading to a change in the activation energy and thus the reaction rate.
For the oxidation of this compound, a computational KIE study could distinguish between different proposed mechanisms. For example, if the rate-determining step involves the breaking of an O-H bond, a significant primary KIE would be expected upon deuteration of the hydroxyl groups. Conversely, if the rate-determining step does not involve the breaking of a bond to hydrogen, a much smaller, secondary KIE might be observed.
Table 2: Hypothetical Calculated Kinetic Isotope Effects for the Oxidation of this compound (Note: The following data is illustrative and not based on published research for this specific compound.)
| Reaction Step | Isotopic Substitution | Calculated klight/kheavy | Interpretation |
| H-abstraction from OH | H/D | 5.2 | Primary KIE, indicates O-H bond breaking in the transition state. |
| H-abstraction from NH | H/D | 4.8 | Primary KIE, indicates N-H bond breaking in the transition state. |
Redox Chemistry and Electrochemistry of 10h Phenoxazine 3,7 Diol and Its Analogues
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a principal technique for investigating the electrochemical properties of phenoxazine (B87303) derivatives. ias.ac.innih.gov This method allows for the determination of oxidation and reduction potentials, providing insight into the thermodynamics and kinetics of electron transfer processes. For instance, CV has been employed to study the redox behavior of various phenoxazine-based molecules, including those designed as photoredox catalysts and electroactive materials for flow batteries. nih.govnih.gov
In studies of 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red), a well-known analogue of 10H-phenoxazine-3,7-diol, cyclic voltammetry has been used to determine its redox properties. nih.gov The voltammogram of Amplex Red reveals distinct oxidation and reduction peaks, which are crucial for understanding its mechanism as a fluorogenic probe. nih.gov The technique has also been used to investigate the electrochemical behavior of other substituted phenoxazines, demonstrating that the redox potentials can be tuned by modifying the substituents on the phenoxazine core. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups alters the ease with which the molecule can be oxidized or reduced. nih.govacs.org The reversibility of the redox processes, also determined by CV, indicates the stability of the generated radical cations and dications. ias.ac.inrsc.org
Oxidation and Reduction Potentials
The oxidation and reduction potentials of phenoxazine derivatives are key parameters that define their electron-donating or -accepting capabilities. For 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), cyclic voltammetry has shown an oxidation peak at 0.67 V (vs. Fc/Fc+) and a reduction peak at -0.05 V (vs. Fc/Fc+). nih.gov Another study on a copper complex involving the 10-acetyl-3,7-dihydroxyphenoxazine moiety determined the redox potential for the reduction of the copper center to be 0.08 V (vs. Ag/AgCl). scispace.comnih.gov
The redox potential of the resorufin (B1680543)/dihydroresorufin pair, which is the product of Amplex Red oxidation, is -51 mV versus the standard hydrogen electrode at pH 7.0. wikipedia.org This low potential indicates that dihydroresorufin is a good reducing agent. The redox potentials of phenoxazines can be significantly influenced by substituents. For example, the modification of the phenoxazine core with electron-withdrawing groups like trifluoromethyl or cyano groups makes the resulting compounds more difficult to oxidize. nih.gov Conversely, electron-donating groups would be expected to lower the oxidation potential. The parent this compound, lacking the electron-withdrawing N-acetyl group of Amplex Red, would likely have a lower oxidation potential.
| Compound | Oxidation Potential (V) | Reduction Potential (V) | Reference Electrode | Reference |
|---|---|---|---|---|
| 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) | 0.67 | -0.05 | Fc/Fc+ | nih.gov |
| Resorufin/Dihydroresorufin | -0.051 | Standard Hydrogen Electrode (pH 7.0) | wikipedia.org | |
| Aβ-Cu(II) complex with 10-acetyl-3,7-dihydroxyphenoxazine | 0.08 (for Cu(II) center) | Ag/AgCl | scispace.comnih.gov |
Electron-Donating Capabilities and Redox Mechanisms
The general redox mechanism for phenoxazines involves a two-electron oxidation process. ias.ac.in The initial one-electron oxidation forms a stable radical cation, which can then undergo a second one-electron oxidation to form a dication. ias.ac.in The stability and reactivity of these oxidized species are influenced by the substituents on the phenoxazine ring. The electron-donating hydroxyl groups at the 3 and 7 positions of this compound enhance the stability of the resulting cation radical, facilitating the electron-donating process. The oxidation can be initiated by chemical oxidants, enzymes, or electrochemical means. nih.gov
Relationship Between Electronic Structure and Redox Properties
The electronic structure of phenoxazine derivatives is intrinsically linked to their redox properties. The core phenoxazine structure is a strong electron donor, and modifications to this structure can systematically tune its redox potential. nih.govacs.org The introduction of electron-donating groups, such as the hydroxyl groups in this compound, increases the electron density on the phenoxazine ring system. This increased electron density lowers the ionization potential and makes the molecule easier to oxidize, thus lowering its oxidation potential. nih.gov
Conversely, the addition of electron-withdrawing substituents, such as acetyl or trifluoromethyl groups, has the opposite effect. nih.gov These groups pull electron density away from the phenoxazine core, making it more difficult to remove an electron and thereby increasing the oxidation potential. nih.gov This relationship allows for the rational design of phenoxazine-based molecules with specific redox properties for applications like photoredox catalysis, where precise control over excited-state reduction potentials is necessary. nih.govacs.org Computational studies, such as those using density functional theory (DFT), have been employed to understand and predict the electronic structure and redox properties of novel phenoxazine derivatives. rsc.orgsioc-journal.cnsemanticscholar.org These studies help to rationalize the observed electrochemical behavior and guide the synthesis of new compounds with tailored functionalities.
Advanced Research Applications and Methodologies Based on 10h Phenoxazine 3,7 Diol
Fluorogenic Probes and Biosensing Methodologies
Derivatives of 10H-phenoxazine-3,7-diol are widely recognized for their utility as fluorogenic substrates in a variety of biological assays. The core principle behind their application is an oxidation reaction that converts a non-fluorescent molecule into a highly fluorescent product, enabling sensitive detection of specific analytes.
Peroxidase-Mediated Hydrogen Peroxide Detection Assays
A prominent derivative, 10-acetyl-3,7-dihydroxyphenoxazine (B49719), commonly known as Amplex® Red, is a cornerstone in the detection of hydrogen peroxide (H₂O₂). smolecule.com In its original state, Amplex® Red is a colorless and non-fluorescent compound. smolecule.com However, in the presence of horseradish peroxidase (HRP), it reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin (B1680543). smolecule.comresearchgate.net This reaction is characterized by a distinct red fluorescence, with excitation and emission maxima around 571 nm and 585 nm, respectively. smolecule.com
The high sensitivity and specificity of this assay make it ideal for quantifying low concentrations of H₂O₂ generated in various enzymatic reactions. researchgate.net This principle allows for the indirect measurement of the activity of numerous H₂O₂-producing enzymes. The fluorescence intensity of the resulting resorufin is directly proportional to the amount of H₂O₂ present in the sample, providing a quantitative measure of peroxidase activity. smolecule.com
A novel fluorescent probe based on N-borylbenzyloxycarbonyl-3,7-dihydroxyphenoxazine (NBCD) has also been developed for the selective detection of H₂O₂ in living cells. nih.gov This probe exhibits a color change from colorless to pink upon reaction with H₂O₂, enabling "naked-eye" detection. nih.gov It has a detection limit of 2 μM and can be used to visualize H₂O₂ generation stimulated by factors like epidermal growth factor (EGF). nih.gov
| Probe/Substrate | Analyte | Enzyme | Product | Key Features |
| 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red) | Hydrogen Peroxide (H₂O₂) | Horseradish Peroxidase (HRP) | Resorufin | High sensitivity, 1:1 stoichiometry, red fluorescent product. smolecule.comresearchgate.net |
| N-borylbenzyloxycarbonyl-3,7-dihydroxyphenoxazine (NBCD) | Hydrogen Peroxide (H₂O₂) | Not applicable (direct reaction) | Pink-colored fluorescent product | High selectivity over other ROS, "naked-eye" detection, live-cell imaging. nih.gov |
Detection of Reactive Oxygen Species (ROS)
Fluorescent probes derived from 3,7-dihydroxyphenoxazine are designed to react with high selectivity towards H₂O₂ over other biologically relevant ROS. nih.gov For example, the NBCD probe has demonstrated high selectivity for H₂O₂. nih.gov This specificity is crucial for accurately dissecting the roles of different ROS in complex biological processes. nih.gov However, it is important to note that due to the reactive nature of these probes, they may not be absolutely specific and can react with other ROS to some extent. nih.gov
Development of Enzyme Activity Assays and Immunoassays
The peroxidase-mediated reaction of 10-acetyl-3,7-dihydroxyphenoxazine serves as a versatile platform for developing a wide range of enzyme activity assays and immunoassays. smolecule.com Since many enzymatic reactions produce hydrogen peroxide, Amplex® Red can be coupled to these systems to measure the activity of various enzymes. This includes glucose oxidase, cholesterol oxidase, and many other oxidases.
In the context of immunoassays, such as enzyme-linked immunosorbent assays (ELISA), HRP is a commonly used enzyme label. By conjugating HRP to an antibody, the presence and quantity of a specific antigen can be determined by adding Amplex® Red and a source of H₂O₂. The resulting fluorescence is proportional to the amount of bound enzyme-conjugated antibody, allowing for highly sensitive detection of the target molecule. smolecule.com The stability and high quantum yield of the oxidized product, resorufin, contribute to the sensitivity and reliability of these assays. researchgate.net
Strategies for Monitoring Oxidative Stress in Research Models
The ability to detect H₂O₂ and other ROS makes this compound derivatives invaluable for monitoring oxidative stress in various research models. smolecule.com Oxidative stress, which arises from an imbalance between the production of ROS and the antioxidant defense systems, is implicated in numerous diseases. smolecule.comresearchgate.net Probes like Amplex® Red allow researchers to assess cellular oxidative stress by quantifying the levels of H₂O₂. smolecule.com
These probes have been successfully employed to monitor H₂O₂ production in living cells and tissues. researchgate.netnih.gov For instance, they can be used to visualize the spatial distribution of oxidative activities in complex environments like the soil surrounding plant roots (rhizosphere). nsf.gov By using techniques like zymography with Amplex® Red, researchers can map peroxidase-dominated activities, providing insights into biogeochemical processes. nsf.gov Furthermore, these probes are used in cellular models to study the effects of various stimuli on ROS production, helping to elucidate the mechanisms underlying oxidative damage and cellular responses. nih.govmdpi.com
Applications in Organic Electronics and Advanced Materials
The phenoxazine (B87303) scaffold, the core structure of this compound, possesses intriguing electronic properties that make it a valuable component in the design of materials for organic electronics. nih.gov Its electron-donating nature, planar and rigid structure, and high thermal stability are particularly advantageous for applications in organic light-emitting diodes (OLEDs). nih.gov
Design and Synthesis of Organic Light-Emitting Diodes (OLEDs) Emitters
Phenoxazine derivatives have been extensively investigated as building blocks for emitters in OLEDs, including those based on thermally activated delayed fluorescence (TADF). nih.gov The design of these emitters often involves combining an electron-donating unit, such as phenoxazine, with an electron-accepting unit to create a molecule with specific photophysical properties. nih.gov
For example, a series of fluorinated dibenzo[a,c]-phenazine-based TADF molecules have been synthesized using 10H-phenoxazine as a donor moiety. rsc.org These molecules exhibit color-tuning from green to deep-red, and OLEDs fabricated with these emitters have shown external quantum efficiencies (EQE) up to 21.8%. rsc.org Another study reported a narrowband hybrid locally-excited and charge-transfer (HLCT) emitter incorporating a double-locked phenoxazine donor, which achieved a high photoluminescence quantum yield of 100% and an EQE of 8.0% in an OLED device. the-innovation.org
The synthesis of these advanced materials often involves multi-step organic reactions. mdpi.com For instance, iridium(III) complexes containing a phenoxazine unit have been synthesized for use as red phosphorescent emitters in OLEDs, demonstrating high efficiency. mdpi.com These examples highlight the potential of phenoxazine-based compounds, derived from the fundamental this compound structure, in the development of next-generation display and lighting technologies. mdpi.comfrontiersin.org
| Emitter Type | Donor Moiety | Acceptor Moiety | Emission Color | Max. External Quantum Efficiency (EQE) |
| TADF | 10H-phenoxazine | Fluorinated dibenzo[a,c]-phenazine | Green to Deep-Red | 21.8% |
| HLCT | Double-locked phenoxazine | Dimesitylboranyl | Not Specified | 8.0% |
| Phosphorescent | Phenoxazine-containing ancillary ligand | 4-(4-(trifluoromethyl)phenyl)quinazoline | Red | 18.1% |
Sensitizers for Dye-Sensitized Solar Cells (DSSCs)
Derivatives of 10H-phenoxazine are increasingly utilized as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong electron-donating capabilities, which are crucial for efficient charge separation and injection into the semiconductor's conduction band. nih.govworldscientific.com The phenoxazine core acts as an effective electron donor in donor-π-acceptor (D-π-A) type organic dyes. nih.gov
Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the structure-property relationships of these dyes. nih.gov These computational methods help in predicting the electronic and photophysical properties, guiding the design of new sensitizers with improved performance. worldscientific.comnih.gov For example, DFT calculations have shown that extending the π-conjugation and enhancing the electron-donating strength of the phenoxazine moiety can lead to better photovoltaic performance. worldscientific.comnih.gov It has been noted that phenoxazine-based dyes can exhibit higher conversion efficiencies compared to structurally similar triphenylamine (B166846) and phenothiazine-based dyes. nih.gov
Table 1: Performance of Selected Phenoxazine-Based Dyes in DSSCs
| Dye Structure Type | π-Conjugated Spacer | Power Conversion Efficiency (η) | Open-Circuit Voltage (Voc) (V) | Reference |
|---|---|---|---|---|
| D(–π–A)₂ | Furan | 1.53% | Not Specified | mdpi.com |
| D(–π–A)₂ | Thiophene | 3.80% | Not Specified | mdpi.com |
| Core Chromophore | Various | 6.03% - 7.40% | Up to 0.800 | diva-portal.org |
| D-A₂-π-A₁ | Furan | Theoretical Study | Not Specified | nih.gov |
| Donor-Acceptor | Not Specified | Up to 6.6% | Not Specified | worldscientific.com |
This table is interactive. Click on the headers to sort the data.
Thermally Activated Delayed Fluorescence (TADF) Applications
Phenoxazine derivatives are prominent in the field of organic light-emitting diodes (OLEDs), particularly in materials exhibiting thermally activated delayed fluorescence (TADF). nih.govmdpi.com The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. mdpi.combeilstein-journals.org This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which facilitates efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state. beilstein-journals.orgrsc.org
The donor-acceptor (D-A) architecture is a key strategy in designing TADF molecules, where the phenoxazine unit often serves as the electron donor. beilstein-journals.org The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small ΔE_ST. beilstein-journals.orgrsc.org
Recent studies have explored various phenoxazine-based TADF emitters. For example, a D-A compound with a phenoxazine donor and a dibenzo[a,j]phenazine acceptor showed a ΔE_ST of 0.11 eV and was used in an OLED that achieved an external quantum efficiency (EQE) of up to 11%. beilstein-journals.org In some molecular designs, phenoxazine-containing molecules have demonstrated both TADF and aggregation-induced emission (AIE) properties, which is a promising approach for developing highly efficient and robust luminescent materials. nih.govacs.org The AIE phenomenon helps to mitigate concentration quenching in the solid state. nih.govacs.org
The performance of TADF emitters can be fine-tuned through molecular engineering. For instance, the introduction of heavy atoms like bromine into a phenoxazine-based emitter has been shown to significantly enhance the RISC rate and shorten the delayed fluorescence lifetime. nih.gov
Table 2: Photophysical Properties of Selected Phenoxazine-Based TADF Emitters
| Emitter Architecture | Acceptor Unit | ΔE_ST (eV) | Key Feature | Reference |
|---|---|---|---|---|
| Donor-Acceptor (D-A) | Dibenzo[a,j]phenazine | 0.11 | Achieved EQE up to 11% in OLED | beilstein-journals.org |
| Donor-Acceptor (D-A) | Diphenylsulfone | Small | Exhibits both TADF and AIE | acs.org |
| Donor-Acceptor (D-A) | Triazine (with Bromine) | Not specified | Enhanced RISC rate due to heavy-atom effect | nih.gov |
This table is interactive. Click on the headers to sort the data.
Role as Electron Donors in π-Conjugated Systems
The strong electron-donating character of the phenoxazine moiety makes it a valuable component in various π-conjugated organic materials beyond solar cells. nih.govnih.gov This property is fundamental to its function in creating materials with desirable electronic and optical properties for applications in organic electronics. nih.govscielo.br
In the design of organic semiconductors, the phenoxazine unit can enhance charge carrier mobility and luminescence. researchgate.net When incorporated into donor-acceptor conjugated polymers, phenoxazine acts as the electron-rich donor segment, influencing the polymer's bandgap and absorption characteristics. For example, novel low-bandgap copolymers based on phenoxazine and diketopyrrolopyrrole have been synthesized, demonstrating the tunability of their optical properties by modifying the side chains on the phenoxazine ring. scielo.br
The non-planar, butterfly-like conformation of the phenoxazine ring system can be advantageous in some applications, while its planar and rigid aspects contribute to extended π-conjugation in others. nih.govresearchgate.net This structural versatility allows for its integration into a wide array of π-conjugated systems, including those used for photoredox catalysis where it can initiate polymerization reactions. nih.govacs.org The electron-donating ability of phenoxazine facilitates the generation of radicals under light irradiation, which is a key step in many photocatalytic cycles. acs.org
The performance of π-conjugated systems containing phenoxazine is often compared to those with similar heterocycles like phenothiazine (B1677639). nih.gov While phenothiazine is also a strong electron donor, phenoxazine derivatives have sometimes shown superior performance in specific applications like DSSCs, highlighting the subtle but significant impact of the oxygen heteroatom in phenoxazine versus the sulfur in phenothiazine. nih.govnih.gov
Supramolecular Chemistry and Host-Guest Interactions
The phenoxazine scaffold is not only a component of functional materials but also a building block in supramolecular chemistry, where non-covalent interactions are harnessed to create complex and ordered architectures.
Self-Assembly and Aggregation Behavior
Phenoxazine derivatives can be designed to self-assemble into well-defined nanostructures. This behavior is often driven by a combination of intermolecular forces, including hydrogen bonding and π-stacking. researchgate.net The aggregation of these molecules can lead to useful properties, such as aggregation-induced emission (AIE). nih.govacs.org In AIE-active molecules, the restriction of intramolecular motion in the aggregated state suppresses non-radiative decay pathways, leading to enhanced fluorescence. nih.gov
The combination of TADF and AIE properties in phenoxazine-based molecules is particularly noteworthy. acs.org This dual functionality allows for the creation of materials that are highly emissive in the solid state, a crucial requirement for efficient OLEDs. nih.govacs.org The self-assembly process can also be controlled to form specific structures, such as metal-organic cages or tetrahedrons, which can encapsulate guest molecules. researchgate.net
Hydrogen Bonding Networks in Supramolecular Architectures
Hydrogen bonding plays a critical role in directing the assembly of phenoxazine-based molecules into larger supramolecular structures. The hydroxyl groups of this compound, for example, are excellent hydrogen bond donors.
In the crystalline state, these interactions can create extensive networks that define the packing and properties of the material. A crystal structure of 10-phenyl-10H-phenoxazine-4,6-diol co-crystallized with tetrahydrofuran (B95107) revealed significant hydrogen bonding between the hydroxyl groups of the phenoxazine derivative and the oxygen atom of the solvent molecule. iucr.orgresearchgate.net The donor-acceptor distances for these hydrogen bonds were measured to be 2.7729(15) Å and 2.7447(15) Å. iucr.org Such interactions are fundamental in crystal engineering, allowing for the predictable assembly of molecules into desired architectures. irb.hrnih.gov These organized assemblies, governed by specific and directional interactions, are referred to as supramolecular synthons. nih.gov
π-Stacking Interactions in Advanced Materials Design
The aromatic rings of the phenoxazine core readily participate in π-stacking interactions, which are crucial for charge transport in organic electronic materials and for the stability of supramolecular assemblies. nih.govgeorgetown.edu These non-covalent interactions involve the overlap of π-orbitals between adjacent aromatic systems. researchgate.net
In the design of advanced materials, controlling π-stacking is essential for tuning electronic properties. georgetown.edu For instance, in the crystal structure of 10-phenyl-10H-phenoxazine-4,6-diol, a π-π stacking arrangement exists between inversion-related molecules, with a centroid-to-centroid distance of 3.6355(11) Å. iucr.org This type of interaction is key to facilitating electron transfer between molecules, a prerequisite for electrical conductivity in organic materials. georgetown.edu
The strength and geometry of π-stacking can be influenced by substituents on the aromatic rings. acs.org These interactions play a significant role in a variety of contexts, from the stabilization of biological macromolecules to controlling selectivity in organic reactions. mdpi.com By carefully designing phenoxazine derivatives, researchers can manipulate these interactions to create materials with tailored properties for applications in fields like organic electronics and sensor technology. georgetown.eduresearchgate.net
Chelation Studies with Metal Centers
The inherent structure of the phenoxazine ring system, combined with hydroxyl groups, suggests a potential for metal ion chelation. While direct and extensive chelation studies on this compound itself are not widely documented, research on structurally similar phenoxazine derivatives provides strong evidence for this capability. The utility of phenoxazine-based ligands in catalysis often relies on the ability of the ligand to chelate a metal center using the central heteroatoms (nitrogen and oxygen) along with functional groups at other positions. iucr.orgiucr.org
For instance, studies on 10-phenyl-10H-phenoxazine-4,6-diol have shown that the hydroxyl groups can engage in hydrogen-bonding interactions, which is a prerequisite for chelation. iucr.orgmitchanstey.org In the crystalline state of its tetrahydrofuran solvate, the O⋯O donor-acceptor distances for hydrogen bonding were found to be 2.7729 (15) Å and 2.7447 (15) Å. iucr.orgiucr.org This arrangement suggests that the hydroxyl groups, in concert with the phenoxazine core, can form a stable coordination complex with a metal ion. Phenoxazine-based metal complexes have been successfully employed as catalysts in various chemical transformations, including hydroformylation, C-H bond arylations, and cross-coupling reactions. iucr.org
The general principle of metal chelation involves the formation of a complex between a ligand and a central metal atom, creating a ring-like structure. mdpi.com In the context of this compound, the two hydroxyl groups at the 3 and 7 positions, along with the central phenoxazine oxygen and/or nitrogen atoms, could potentially form a multidentate ligand capable of binding various metal ions. Such chelation can significantly alter the electronic and photophysical properties of the phenoxazine molecule, a phenomenon that is foundational to the design of metal ion sensors.
Derivatization for Enhanced Research Utility
The this compound core is a versatile platform for chemical modification. The hydroxyl groups and the nitrogen at the 10-position serve as reactive sites for introducing a wide array of functional groups. This derivatization is key to tuning the molecule's properties for specific applications, from photoredox catalysis to biological imaging.
Structure-Property Relationship Studies in Designed Derivatives
The systematic modification of the phenoxazine scaffold allows researchers to establish clear structure-property relationships, guiding the design of molecules with desired characteristics. By adding electron-donating or electron-withdrawing groups, or by extending the π-conjugated system, properties such as redox potentials, absorption and emission wavelengths, and charge carrier mobility can be precisely controlled. nih.govresearchgate.net
Research into phenoxazine derivatives for photoredox catalysis has demonstrated that modifying the core and the N-aryl substituent significantly alters triplet energies and excited-state reduction potentials. nih.gov For example, introducing biphenyl (B1667301) core substituents was explored to shift the absorption profile of the catalysts into the visible light range. nih.gov Similarly, in the field of organic electronics, phenoxazine derivatives are valued for their chemically variable HOMO-LUMO energy landscape, making them excellent candidates for hole transport materials (HTMs) in devices like perovskite solar cells. researchgate.net
| Modification Type | Structural Change | Resulting Property Change | Research Application | Reference |
|---|---|---|---|---|
| N-Aryl Substitution | Addition of electron-withdrawing groups (EWGs) or extended π-systems to the N-aryl ring. | - Localizes high-lying SOMOs onto the N-aryl group.
| Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) | nih.gov |
| Core Substitution | Installation of biphenyl groups on the phenoxazine core. | - Extends π-conjugation.
| Visible-light Photoredox Catalysis | nih.gov |
| Terminal Group Modification | Introduction of dicyanovinyl units as electron-withdrawing end-groups. | - Creates A-π-D-π-A or D-π-A type structures.
| Organic Solar Cells, Perovskite Solar Cells | researchgate.net |
| Bulky Chain Addition | Attachment of a 2-ethyl-hexyl chain to the core. | - Improves solubility in organic solvents without negatively impacting electronic properties. | Solution-processed Hole Transport Materials | researchgate.net |
Design of Fluorescent Probes with Tunable Photophysical Properties
The phenoxazine scaffold is an excellent fluorophore, and its derivatives are widely used to create fluorescent probes for biological and chemical sensing. The rational design of these probes involves modifying the this compound structure to control key photophysical properties, including absorption (λ_abs_) and emission (λ_em_) wavelengths, molar absorptivity (ε), and fluorescence quantum yield (Φ_F_). nih.gov
Introducing electron-donating and electron-accepting groups can create a "push-pull" system, leading to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This strategy is effective for developing probes with large Stokes shifts and high sensitivity to their local environment, such as polarity, viscosity, or the presence of specific analytes like metal ions or changes in pH. nih.govmdpi.com For example, structural modifications on benzophenoxazine dyes, such as the introduction of solubilizing groups, have been shown to prevent aggregation and significantly improve fluorescence quantum yields in aqueous media, making them superior candidates for biological imaging. core.ac.uk
| Derivative Type | Design Strategy | Effect on Photophysical Properties | Probe Application | Reference |
|---|---|---|---|---|
| Purine-Phenoxazine Conjugates | Connecting electron-donating phenoxazine to an electron-deficient purine (B94841) core. | - Facilitates Thermally Activated Delayed Fluorescence (TADF).
| Organic Light Emitting Diodes (OLEDs) | researchgate.net |
| Water-Soluble Benzophenoxazines | Introduction of groups to enhance water solubility. | - Prevents aggregation in water.
| Biological Imaging | core.ac.uk |
| Donor-π-Acceptor Systems | Attaching electron donor and acceptor groups to the π-system. | - Induces intramolecular charge transfer (ICT).
| Molecular Sensors, Fluorophores | nih.gov |
| Dibrominated Phenoxazines | Substitution with bromine atoms at the 3 and 7 positions. | - Enhances pharmacological and photodynamic properties.
| Photodynamic Therapy, Live-Cell Imaging |
Exploration of Molecular Engineering for Specific Research Targets
Molecular engineering of the this compound framework allows for the creation of highly specialized molecules designed for a single, specific purpose. This targeted approach has led to breakthroughs in diverse areas, including bioconjugation, catalysis, and advanced materials.
A compelling example is the design of 10H-phenoxazine-3,7-dicarboxaldehyde, a derivative engineered for the site-selective modification of tyrosine residues in proteins via photoredox catalysis. acs.org This demonstrates a high level of chemical precision, enabling the labeling and study of proteins in complex biological systems.
In materials science, phenoxazine has been combined with other photoactive molecules to create novel photocatalysts. For instance, 10-(Perylene-3-yl)-10H-phenoxazine (PHP) was synthesized by coupling phenoxazine with perylene. scielo.br This new molecule acts as a highly efficient, metal-free photoredox catalyst for atom transfer radical polymerization (ATRP), a process used to create polymers with well-controlled molecular weights for biomedical and optoelectronic applications. scielo.br Furthermore, phenoxazine-based molecules have been engineered to serve as dopant-free hole transport materials in perovskite solar cells, demonstrating their potential in next-generation energy technologies. researchgate.net
Future Directions and Emerging Research Avenues for 10h Phenoxazine 3,7 Diol Research
Novel Synthetic Routes and Sustainable Methodologies
The development of environmentally friendly and efficient methods for synthesizing phenoxazine (B87303) derivatives is a key area of ongoing research. Traditional methods often require harsh reaction conditions and catalysts. acs.org A promising future direction lies in the adoption of greener synthetic strategies.
One such approach involves the use of laccase, an enzyme that facilitates oxidative C-N, C-S, or C-O bond formation in aqueous solutions, using only oxygen from the air. acs.orgnih.gov This enzymatic method offers an environmentally benign alternative to conventional chemical oxidation for creating the phenoxazine core. nih.gov Research is also exploring the use of dialkyl carbonates (DACs) as green reagents and solvents, which could lead to more sustainable, one-pot cascade reactions for synthesizing phenoxazine-based structures. frontiersin.org Further exploration into multicomponent reactions and the use of robust, reusable catalysts, such as vanadium oxide on a fluorapatite (B74983) support, could also streamline the synthesis of phenoxazine derivatives, making the process more atom-economical and environmentally friendly. rsc.org
Advanced Spectroscopic Probes for Complex Research Systems
Derivatives of 10H-phenoxazine-3,7-diol are well-established as building blocks for fluorescent probes. chemodex.com A significant area of future research will focus on designing more sophisticated probes for complex biological and environmental systems. For instance, a novel N-borylbenzyloxycarbonyl-3,7-dihydroxyphenoxazine (NBCD) has been developed as a fluorescent probe for detecting hydrogen peroxide (H2O2) in living cells with high selectivity. nih.gov This probe exhibits a color change from colorless to pink upon reaction with H2O2, enabling "naked-eye" detection. nih.gov
Future research will likely concentrate on developing probes with enhanced features such as:
Multiplexing capabilities: Probes that can simultaneously detect multiple analytes.
Targeting moieties: Incorporating specific ligands to direct the probe to particular cellular compartments or tissues.
Ratiometric sensing: Designing probes that exhibit a shift in their fluorescence wavelength upon binding to the analyte, allowing for more quantitative measurements.
"Turn-on" fluorogenic and chromogenic detection: Creating probes that are initially non-fluorescent and become fluorescent only in the presence of the target molecule, as has been explored for nitric oxide detection. researchgate.net
Integration into Hybrid Organic-Inorganic Materials
The unique electronic and optical properties of phenoxazine derivatives make them ideal candidates for integration into hybrid organic-inorganic materials. These materials combine the advantages of both organic components (e.g., processability, tunability) and inorganic components (e.g., stability, conductivity).
Future research in this area could involve:
Developing novel hybrid coatings: Combining phenoxazine-based organic layers with inorganic porous materials to create surfaces with enhanced corrosion resistance. mdpi.com The organic compounds can seal defects in the inorganic layer, leading to a synergistic improvement in performance. mdpi.com
Creating advanced nanocomposites: Incorporating phenoxazine derivatives into metal-organic frameworks (MOFs) or nanoparticles to develop materials with tailored optical, electronic, or catalytic properties.
Fabricating sensors and electronic devices: Utilizing the self-assembly properties of phenoxazine derivatives on metallic surfaces to create ordered thin films for applications in sensors and organic electronics. mdpi.com The ability of some phenoxazine structures to form hydrogen bonds and π-π stacking arrangements can be exploited to control the architecture of these hybrid materials. iucr.orgmitchanstey.org
Exploration of New Catalytic and Energy-Related Applications
The electron-rich nature of the phenoxazine core suggests its potential in catalysis and energy-related applications. researchgate.net While research in this area is still emerging, several promising avenues exist.
Photoredox Catalysis: Phenoxazine derivatives could serve as potent photoredox catalysts, harnessing light energy to drive chemical reactions. nih.gov Their ability to undergo reversible oxidation and reduction makes them suitable for mediating electron transfer processes in a variety of organic transformations. mdpi.com
Organic Solar Cells (OSCs): The broad absorption and electron-donating properties of phenoxazines make them attractive components for the active layer in OSCs. researchgate.net Future work will likely focus on designing novel phenoxazine-based donors and acceptors to improve power conversion efficiencies.
Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence properties of phenoxazine derivatives are highly relevant for OLED applications. nih.govresearchgate.net By modifying the phenoxazine structure, it may be possible to tune the emission color and enhance the efficiency and stability of OLED devices.
Synergistic Computational-Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly crucial for accelerating materials discovery and design. In the context of this compound research, this integrated approach can provide deep insights into the structure-property relationships of its derivatives.
Future research will benefit from:
Predictive Modeling: Using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic, optical, and nonlinear optical (NLO) properties of new phenoxazine derivatives before their synthesis. nih.govresearchgate.net This can guide the design of molecules with desired characteristics.
Mechanistic Elucidation: Employing computational tools to understand the mechanisms of chemical reactions, such as the cyclization reactions to form the phenoxazine ring or the interactions of phenoxazine-based probes with their targets. nih.govmdpi.com
Structure-Function Correlation: Combining experimental data from techniques like X-ray crystallography and NMR spectroscopy with computational analysis to build a comprehensive understanding of how the three-dimensional structure of a phenoxazine derivative influences its function. iucr.orgresearchgate.netmdpi.comresearchgate.net
Q & A
Basic: How to design a fluorometric assay using 10H-phenoxazine-3,7-diol for hydrogen peroxide (H₂O₂) detection in cellular models?
Methodological Answer:
- Reagent Preparation : Dissolve this compound (ADHP) in DMSO to a stock concentration of 10 mM. Prepare a working solution by diluting in assay buffer (pH 7.4) to 15 µM. Include horseradish peroxidase (HRP) at 0.1 U/mL to catalyze the oxidation of ADHP to resorufin in the presence of H₂O₂ .
- Experimental Setup : Seed cells (e.g., bEnd.3 endothelial cells) in black 96-well plates. After treatment, add the ADHP/HRP mixture and incubate at 37°C for 30–60 minutes. Include H₂O₂ standards (0–1.25 µM) for quantification .
- Detection : Measure fluorescence using a microplate reader at Ex/Em = 530/590 nm. Resorufin’s molar extinction coefficient (ε = 54,000 M⁻¹cm⁻¹) allows quantitation via a standard curve .
Advanced: How to mitigate photooxidation artifacts when using this compound in light-exposed assays?
Methodological Answer:
- Light Protection : ADHP undergoes spontaneous photooxidation to resorufin under ambient light, leading to false positives. Conduct assays in dark conditions or use light-shielded plates .
- Control Experiments : Include "no-enzyme" and "no-substrate" controls to quantify background fluorescence. Subtract background values from experimental readings .
- Kinetic Monitoring : Perform real-time fluorescence measurements to distinguish enzyme-driven resorufin formation from light-induced oxidation .
Basic: What are the critical parameters for optimizing HRP-dependent H₂O₂ detection with this compound?
Methodological Answer:
- Enzyme Concentration : HRP activity is optimal at 0.1–0.3 U/mL. Excess HRP may increase background noise .
- pH Sensitivity : Resorufin fluorescence intensity is pH-dependent. Use buffers at pH 7.4 for cellular assays or pH 9.0 for maximal signal amplification .
- Temperature : Incubate at 37°C to ensure enzymatic activity while avoiding thermal degradation of ADHP (>60 minutes) .
Advanced: How to validate the specificity of this compound for H₂O₂ in systems with competing peroxidases or reactive oxygen species (ROS)?
Methodological Answer:
- Inhibitor Controls : Use catalase (H₂O₂ scavenger) to confirm signal reduction. Compare with superoxide dismutase (SOD) to rule out superoxide interference .
- Competitive Assays : Test specificity against other ROS (e.g., peroxynitrite, hydroxyl radicals) using scavengers like uric acid or mannitol .
- Cross-Reactivity Profiling : Validate with purified peroxidases (e.g., myeloperoxidase) to assess non-HRP-driven oxidation .
Basic: What are the structural determinants of this compound’s reactivity in redox assays?
Methodological Answer:
- Core Structure : The phenoxazine backbone enables electron transfer during H₂O₂-mediated oxidation. The 3,7-dihydroxy groups are critical for binding HRP and facilitating resorufin formation .
- Acetyl Group Role : The 10-acetyl moiety stabilizes the reduced form (ADHP) until enzymatic oxidation occurs, minimizing autofluorescence .
Advanced: What strategies are employed to synthesize derivatives of this compound for enhanced stability or modified emission profiles?
Methodological Answer:
- Side-Chain Modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 10-position to alter redox potential. For example, 10-(4-nitrophenyl)ethynyl derivatives improve photostability .
- Solubility Optimization : Replace the acetyl group with hydrophilic moieties (e.g., sulfonate) to enhance aqueous solubility while retaining enzymatic reactivity .
- Validation : Characterize derivatives via HPLC-MS and compare fluorescence quantum yields with the parent compound .
Basic: How to troubleshoot low signal-to-noise ratios in ADHP-based assays?
Methodological Answer:
- Reagent Purity : Use ADHP with ≥98% purity to minimize contaminants that quench fluorescence .
- HRP Activity Check : Verify HRP activity with a positive control (e.g., known H₂O₂ concentration). Inactivate HRP by boiling to confirm enzyme dependency .
- Signal Enhancement : Increase ADHP concentration (up to 50 µM) or extend incubation time (≤90 minutes) while monitoring cytotoxicity .
Advanced: How does this compound compare to alternative probes (e.g., dichlorofluorescein) in measuring intracellular H₂O₂ flux?
Methodological Answer:
- Sensitivity : ADHP detects H₂O₂ at sub-micromolar levels (LOD ≈ 0.1 µM), outperforming dichlorofluorescein (LOD ≈ 1 µM) in low-abundance systems .
- Compartmentalization : ADHP is membrane-impermeable, ideal for extracellular H₂O₂ detection. Use cell-permeable analogs (e.g., acetylated esters) for intracellular measurements .
- Artifact Mitigation : Unlike dichlorofluorescein, ADHP does not require esterase cleavage, reducing false signals from enzymatic heterogeneity .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Toxicity Data : While acute toxicity is low (LD₅₀ > 2 g/kg in rodents), avoid ingestion (R22 hazard) and wear gloves to prevent skin absorption .
- Waste Disposal : Neutralize residual ADHP with 1% sodium hypochlorite before disposal to prevent environmental release .
Advanced: Can this compound be integrated into multiplex assays for simultaneous detection of multiple ROS/RNS species?
Methodological Answer:
- Dual-Probe Design : Pair ADHP with a spectrally distinct probe (e.g., MitoSOX for superoxide). Use filters to separate emission signals (e.g., 590 nm for resorufin vs. 580 nm for ethidium) .
- Kinetic Deconvolution : Leverage differences in reaction rates—ADHP responds within minutes, while nitric oxide probes (e.g., DAF-FM) require longer incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
